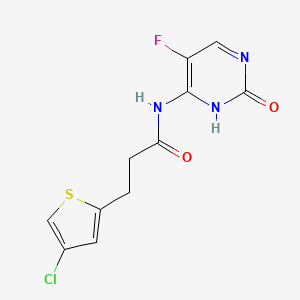
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide is a synthetic organic compound that features a thiophene ring substituted with chlorine and a pyrimidine ring substituted with fluorine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene ring: Starting with a chlorinated thiophene precursor, the thiophene ring is synthesized through a series of halogenation and cyclization reactions.
Synthesis of the pyrimidine ring: The pyrimidine ring is synthesized separately, often starting from a fluorinated precursor and undergoing cyclization reactions.
Coupling reaction: The thiophene and pyrimidine rings are then coupled through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
科学研究应用
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-bromothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide
- 3-(4-chlorothiophen-2-yl)-N-(5-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide
- 3-(4-methylthiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide
Uniqueness
The uniqueness of 3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)propanamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the combination of chlorine and fluorine substituents may enhance its stability and binding affinity to certain biological targets compared to similar compounds.
属性
IUPAC Name |
3-(4-chlorothiophen-2-yl)-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2S/c12-6-3-7(19-5-6)1-2-9(17)15-10-8(13)4-14-11(18)16-10/h3-5H,1-2H2,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVLHSNEJIXCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CCC(=O)NC2=C(C=NC(=O)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)
![2-(2,4-dimethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2399646.png)
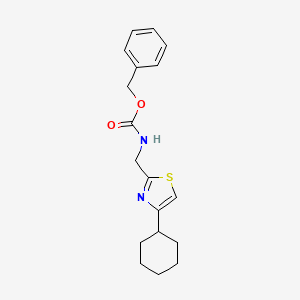
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
![1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2399651.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B2399653.png)
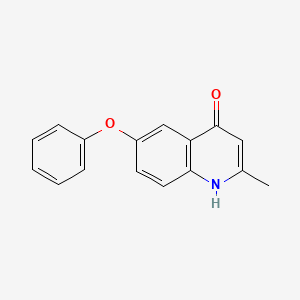
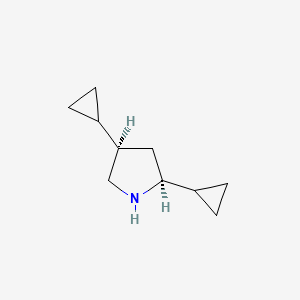
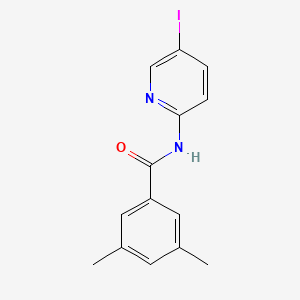
![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)
![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)

